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molecular formula C8H13NO3 B1339317 Ethyl 6-oxopiperidine-3-carboxylate CAS No. 146059-76-9

Ethyl 6-oxopiperidine-3-carboxylate

Cat. No. B1339317
M. Wt: 171.19 g/mol
InChI Key: GWORLJZWUFKLLH-UHFFFAOYSA-N
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Patent
US05159079

Procedure details

Solid lithium aluminum hydride (3.5 g) was added slowly to a solution of 15.0 g 5-ethoxycarbonyl-2-piperidone in 350 ml THF at -4° C. After stirring for 1 hour under a nitrogen atmosphere, the reaction was decomposed by dropwise addition of 3.5 ml water, 3.5 ml 5N NaOH and 10.5 ml water. The mixture was filtered and the granular precipitate washed with 100 ml THF. Evaporation of the combined filtrate and washings provided 6.0 g of the title compound: MS m/z 130 (M+ +1), 129 (M+), 128 (M+ -1) 101, 73, 56; 90-MHz 1H NMR (CDCl3) δ1.42-1.60 (m, 1 H), 1.60-2.05 (m, 2 H), 2.10-2.47 (m, 2 H), 3.05 (t, J=9 Hz, 1 H), 3.21-3.58 (m, 4 H), 6.85 (s, 1 H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:17][NH:16][C:15](=[O:18])[CH2:14][CH2:13]1)=O)C.O.[OH-].[Na+]>C1COCC1>[OH:9][CH2:10][CH:12]1[CH2:17][NH:16][C:15](=[O:18])[CH2:14][CH2:13]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(NC1)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
O
Name
Quantity
3.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10.5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the granular precipitate washed with 100 ml THF
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined filtrate and washings

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CCC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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